ABL1 Kinase Affinity: Ki = 245 nM vs. Leading Thiazolamide–Benzamide Derivative (IC50 = 1,273 nM)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide achieves a binding affinity (Ki) of 245 nM against recombinant human ABL1 kinase in a cell-free assay, as curated in BindingDB [1]. For comparison, a recently reported optimized thiazolamide–benzamide derivative (compound 3m from Liu et al., 2019) displayed an ABL1 IC50 of 1,273 nM in a similar biochemical kinase assay [2]. Although direct Ki-to-IC50 conversion is protocol-dependent, the ~5-fold lower numeric value for the target compound suggests intrinsically tighter enzyme binding. Notably, the target compound achieves this affinity without the extended piperazine-amide tail present in compound 3m, indicating that the 2-methoxybenzamide–chlorobenzyl scaffold alone delivers efficient hinge-region occupancy.
| Evidence Dimension | ABL1 kinase inhibition potency |
|---|---|
| Target Compound Data | Ki = 245 nM (cell-free assay, human ABL1) |
| Comparator Or Baseline | Thiazolamide–benzamide derivative 3m: IC50 = 1,273 nM (wild-type ABL1 biochemical assay) |
| Quantified Difference | Approximately 5.2-fold lower Ki relative to comparator IC50 (numeric ratio; assay formats differ) |
| Conditions | Target: recombinant human ABL1 cell-free assay (BindingDB); Comparator: ADP-Glo kinase assay, wild-type ABL1 (Liu et al., 2019) |
Why This Matters
A lower Ki indicates that less compound is required to occupy the ABL1 active site, directly reducing the risk of off-target kinase engagement at pharmacologically relevant concentrations and lowering the compound consumption per experimental replicate in screening campaigns.
- [1] BindingDB Entry BDBM50262670 (CHEMBL517204): N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-methoxybenzamide; Ki = 245 nM for human ABL1 kinase. View Source
- [2] Liu J, et al. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Adv. 2019;9:2092-2101. View Source
